molecular formula C27H21FN2O4 B282279 4-(4-fluorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

4-(4-fluorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B282279
M. Wt: 456.5 g/mol
InChI Key: HJOSRTZYEYKYPF-BZZOAKBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-fluorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one, also known as FTY720, is a synthetic compound that has been studied extensively for its potential use in treating various diseases. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 4-(4-fluorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one involves the modulation of sphingosine-1-phosphate (S1P) receptors. 4-(4-fluorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one acts as an S1P receptor agonist, which leads to the internalization and degradation of the receptor. This, in turn, results in the sequestration of lymphocytes in secondary lymphoid organs, preventing their migration to sites of inflammation or tumor growth.
Biochemical and Physiological Effects:
4-(4-fluorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the number of circulating lymphocytes, decrease the production of pro-inflammatory cytokines, and inhibit angiogenesis. 4-(4-fluorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has also been shown to have neuroprotective effects in animal models of multiple sclerosis.

Advantages and Limitations for Lab Experiments

4-(4-fluorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied, making it a well-characterized compound. However, 4-(4-fluorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has some limitations, including its relatively low potency and selectivity for S1P receptors.

Future Directions

There are several future directions for research on 4-(4-fluorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one. One potential area of research is the development of more potent and selective S1P receptor agonists. Another potential area of research is the use of 4-(4-fluorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully elucidate the mechanism of action of 4-(4-fluorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one and its potential use in treating various diseases.

Synthesis Methods

4-(4-fluorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis process requires careful attention to detail and must be carried out under controlled conditions to ensure the purity and potency of the final product.

Scientific Research Applications

4-(4-fluorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has been studied extensively for its potential use in treating a variety of diseases, including multiple sclerosis, cancer, and organ transplant rejection. In preclinical studies, 4-(4-fluorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has been shown to have immunomodulatory, anti-inflammatory, and anti-tumor properties.

properties

Molecular Formula

C27H21FN2O4

Molecular Weight

456.5 g/mol

IUPAC Name

(4Z)-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(4-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]pyrrolidine-2,3-dione

InChI

InChI=1S/C27H21FN2O4/c28-19-9-5-17(6-10-19)25(32)23-24(16-7-11-20(31)12-8-16)30(27(34)26(23)33)14-13-18-15-29-22-4-2-1-3-21(18)22/h1-12,15,24,29,31-32H,13-14H2/b25-23-

InChI Key

HJOSRTZYEYKYPF-BZZOAKBMSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)CCN3C(/C(=C(\C4=CC=C(C=C4)F)/O)/C(=O)C3=O)C5=CC=C(C=C5)O

SMILES

C1=CC=C2C(=C1)C(=CN2)CCN3C(C(=C(C4=CC=C(C=C4)F)O)C(=O)C3=O)C5=CC=C(C=C5)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCN3C(C(=C(C4=CC=C(C=C4)F)O)C(=O)C3=O)C5=CC=C(C=C5)O

Origin of Product

United States

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